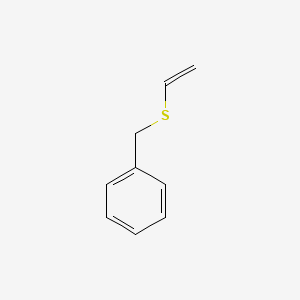

Benzene, ((ethenylthio)methyl)-

Beschreibung

Benzene, ((ethenylthio)methyl)- (IUPAC name: (Ethenylsulfanylmethyl)benzene) is a substituted aromatic compound featuring a benzene ring with a methylthioethenyl substituent. Its structure consists of a benzene ring connected to a methyl group (-CH2-), which is further bonded to a sulfur atom (S) and an ethenyl (vinyl, CH2=CH-) group. This compound is a sulfur-containing aromatic ether, categorized as a sulfide derivative.

Key structural features influencing its properties include:

- Sulfide linkage: The sulfur atom contributes to lower polarity compared to oxygen analogs (ethers) but may participate in oxidation or acid-catalyzed reactions.

Eigenschaften

CAS-Nummer |

1822-76-0 |

|---|---|

Molekularformel |

C9H10S |

Molekulargewicht |

150.24 g/mol |

IUPAC-Name |

ethenylsulfanylmethylbenzene |

InChI |

InChI=1S/C9H10S/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 |

InChI-Schlüssel |

RYZCGQUXJPHSSF-UHFFFAOYSA-N |

Kanonische SMILES |

C=CSCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Benzen, ((Ethenylthio)methyl)-, kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg umfasst die Reaktion von Benzylchlorid mit Natriumethylthiol in Gegenwart eines geeigneten Lösungsmittels. Die Reaktion verläuft typischerweise unter milden Bedingungen und liefert das gewünschte Produkt mit guter Effizienz.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von Benzen, ((Ethenylthio)methyl)-, durch die katalytische Reaktion von Benzylchlorid mit Natriumethylthiol erfolgen. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration werden sorgfältig kontrolliert, um die Effizienz zu maximieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Benzen, ((Ethenylthio)methyl)-, hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.

Medizin: Die Forschung befasst sich mit seinem Potenzial als pharmazeutisches Zwischenprodukt.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Benzen, ((Ethenylthio)methyl)-, umfasst seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Vinylthiogruppe kann an nukleophilen und elektrophilen Reaktionen teilnehmen und die Reaktivität und Interaktionen der Verbindung beeinflussen. Der Benzolring bietet einen stabilen aromatischen Rahmen, der verschiedene Substitutionsreaktionen ermöglicht.

Wissenschaftliche Forschungsanwendungen

Benzene, ((ethenylthio)methyl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzene, ((ethenylthio)methyl)- involves its interaction with various molecular targets. The vinylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions. The benzene ring provides a stable aromatic framework, allowing for various substitution reactions to occur.

Vergleich Mit ähnlichen Verbindungen

Phenyl Vinyl Sulfide (Benzene, (ethenylthio)-; CAS 1822-73-7)

- Structure : Direct attachment of the sulfur atom to the benzene ring (Ph-S-CH2=CH2).

- Reactivity : The vinyl group enables polymerization or electrophilic addition reactions. Oxidation of the sulfide yields sulfoxides or sulfones, as observed in related systems .

- Stability : Less steric hindrance compared to ((ethenylthio)methyl)- derivatives, but the absence of a methyl spacer may reduce steric protection of the sulfur atom.

Benzyl Ethyl Sulfide (Benzene, [(ethylthio)methyl]-; CAS 6263-62-3)

- Structure : Benzene-CH2-S-CH2CH3.

- Physical Properties : Higher molecular weight (152.25 g/mol) and boiling point compared to the vinyl analog due to the saturated ethyl group. Gas chromatography data (Apiezon M column) shows retention behavior influenced by alkyl chain length .

- Chemical Stability : The absence of a double bond in the ethyl group reduces susceptibility to addition reactions, enhancing stability under acidic conditions.

Benzene, [2-[(1-methylethyl)thio]ethyl] (CAS 54576-42-0)

- Structure : Benzene-CH2-CH2-S-CH(CH3)2.

Ethylbenzene (CAS 100-41-4)

- Structure : Benzene-CH2CH3.

- Comparison: As a non-sulfur analog, ethylbenzene exhibits higher volatility (boiling point ~409 K) and lower polarity than sulfide derivatives. Its carcinogenic profile (linked to leukemia) contrasts with the unknown toxicity of ((ethenylthio)methyl)-benzene, though sulfur substituents may alter metabolic pathways .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent | Boiling Point (K)* |

|---|---|---|---|---|---|

| Benzene, ((ethenylthio)methyl)- | C9H10S | 150.24 | Not Provided | -CH2-S-CH2=CH2 | ~370–390 (est.) |

| Phenyl vinyl sulfide | C8H8S | 136.21 | 1822-73-7 | -S-CH2=CH2 | ~380–400 (est.) |

| Benzyl ethyl sulfide | C9H12S | 152.25 | 6263-62-3 | -CH2-S-CH2CH3 | ~430–450 (est.) |

| Ethylbenzene | C8H10 | 106.17 | 100-41-4 | -CH2CH3 | 409.3 |

*Estimated boiling points based on alkyl/vinyl sulfide trends .

Table 2: Reactivity and Stability

| Compound | Oxidation Susceptibility | Acid Stability | Electrophilic Reactivity |

|---|---|---|---|

| Benzene, ((ethenylthio)methyl)- | High (forms sulfoxides) | Moderate (S-protonation) | Reduced due to EW vinyl |

| Phenyl vinyl sulfide | High (similar pathway) | Low (direct S exposure) | High (activated ring) |

| Benzyl ethyl sulfide | Low (saturated chain) | High | Moderate (alkyl shielding) |

Research Findings

- Thermochemical Trends : Substituted benzenes with electron-withdrawing groups (e.g., vinyl, nitro) exhibit lower enthalpies of formation compared to alkyl-substituted analogs . For ((ethenylthio)methyl)-benzene, the vinyl group likely reduces thermal stability relative to benzyl ethyl sulfide.

- Synthetic Utility : The vinyl group in ((ethenylthio)methyl)-benzene may enable polymerization or serve as a diene in Diels-Alder reactions, similar to phenyl vinyl sulfide applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.